molecular formula C7H5F3N2 B2701337 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1354704-44-1

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2701337
CAS RN: 1354704-44-1
M. Wt: 174.126
InChI Key: BUZOZPAPWITWPA-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole , also known as 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol , is a chemical compound with the molecular formula C8H10F3NO and a molecular weight of 193.17 g/mol . It belongs to the class of pyrazoles and contains an ethynyl group and a trifluoroethyl substituent.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

A foundational approach in the realm of synthetic chemistry involves the regioselective microwave-assisted synthesis of substituted pyrazoles from ethynyl ketones. This process facilitates the generation of 1,3- and 1,5-disubstituted pyrazoles with a preference for the 1,3-disubstituted regio-isomer under specific conditions (Bagley, Lubinu, & Mason, 2007). Additionally, the study by Arbačiauskienė et al. (2011) explores the use of ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the synthesis of condensed pyrazoles through Pd‐Catalysed Cross‐Coupling Reactions, offering a pathway to diverse pyrazole derivatives with potential in various chemical and pharmacological applications (Arbačiauskienė et al., 2011).

Advanced Material Development

In the field of materials science, research has delved into the synthesis, spectral characterization, and analysis of novel pyrazole derivatives for potential applications in nonlinear optical materials and molecular electronics. Kumara et al. (2018) have provided detailed insights into the structural, electronic, and optical properties of a pyrazole derivative, underscoring its potential in the development of advanced materials with specific electronic and photonic characteristics (Kumara et al., 2018). Furthermore, Pedrini et al. (2020) have synthesized and characterized fluorinated poly(pyrazole) ligands, exploring their optical properties and affinity for volatile organic compounds, which could be instrumental in sensor technology and environmental monitoring (Pedrini et al., 2020).

Catalysis and Organic Transformations

In catalysis, the cycloaddition reactions facilitated by trifluorodiazoethane with electron-deficient allenic esters and ketones highlight the utility of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole in accessing CF3-substituted pyrazolines and pyrazoles. This process, outlined by Zhang et al. (2014), opens avenues for the synthesis of functionalized molecules with potential applications in medicinal chemistry and agrochemicals (Zhang, Wei, Yi, Nie, & Ma, 2014).

Agrochemical Applications

Research has also ventured into the synthesis and evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, as demonstrated by Zhao et al. (2017), where such compounds exhibit promising nematocidal activity. This suggests potential applications in developing new agrochemicals to combat nematode infestations in crops (Zhao, Xing, Xu, Peng, & Liu, 2017).

properties

IUPAC Name

3-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c1-2-6-3-4-12(11-6)5-7(8,9)10/h1,3-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZOZPAPWITWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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